FC(F)(F)C(=O)c1cccc(Br)c1 . This indicates that the molecule consists of a bromine atom and a trifluoroacetyl group attached to a phenyl ring .
3'-Bromo-2,2,2-trifluoroacetophenone is an organic compound characterized by its molecular formula . This compound is a derivative of acetophenone, featuring a bromine atom at the meta position relative to the acetyl group, which is substituted with a trifluoromethyl group. It is classified under the category of halogenated acetophenones and is recognized for its reactivity and utility in various organic synthesis applications.
The synthesis of 3'-Bromo-2,2,2-trifluoroacetophenone typically involves the bromination of 2,2,2-trifluoroacetophenone. This can be achieved through several methods:
The reaction typically requires conditions that minimize side reactions and maximize yield. For instance, maintaining an appropriate temperature range (often between 20-60 °C) during the reaction can enhance efficiency and purity.
The molecular structure of 3'-Bromo-2,2,2-trifluoroacetophenone consists of:
3'-Bromo-2,2,2-trifluoroacetophenone participates in various chemical reactions including:
These reactions are often facilitated by specific reagents:
The mechanism of action for 3'-Bromo-2,2,2-trifluoroacetophenone primarily involves its interaction with various molecular targets through chemical reactions that lead to new compound formation. The presence of both bromine and trifluoromethyl groups enhances its reactivity and specificity towards certain biological targets.
While specific biochemical pathways involving this compound are not extensively documented in the provided sources, its role as an intermediate in pharmaceutical synthesis suggests significant potential for interaction with biological systems.
The presence of halogens and a trifluoromethyl group contributes to the compound's stability and lipophilicity, making it suitable for various organic synthesis applications. Its unique combination of properties allows for selective reactions that are advantageous in synthetic chemistry.
3'-Bromo-2,2,2-trifluoroacetophenone is utilized in:
The compound's ability to undergo various chemical transformations makes it a versatile tool in both academic research and industrial applications.
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9